molecular formula C14H12Cl2N2O4S B11305800 4-Chlorophenyl 5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxylate

4-Chlorophenyl 5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B11305800
M. Wt: 375.2 g/mol
InChI Key: IUOORDLXHIHVSM-UHFFFAOYSA-N
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Description

4-Chlorophenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chlorophenyl group, a chloro substituent on the pyrimidine ring, and a propane-1-sulfonyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorophenyl pyrimidine-4-carboxylate.

    Chlorination: The pyrimidine ring is chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The propane-1-sulfonyl group is introduced through a sulfonylation reaction using propane-1-sulfonyl chloride in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro substituent on the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify the sulfonyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with modified sulfonyl groups.

Scientific Research Applications

4-Chlorophenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chlorophenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonyl group can form strong interactions with active sites, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate
  • 4-Chlorophenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate
  • 4-Chlorophenyl 5-chloro-2-(butane-1-sulfonyl)pyrimidine-4-carboxylate

Uniqueness

4-Chlorophenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and sulfonyl groups on the pyrimidine ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H12Cl2N2O4S

Molecular Weight

375.2 g/mol

IUPAC Name

(4-chlorophenyl) 5-chloro-2-propylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C14H12Cl2N2O4S/c1-2-7-23(20,21)14-17-8-11(16)12(18-14)13(19)22-10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3

InChI Key

IUOORDLXHIHVSM-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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